REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[C:8]([C:15]([F:18])([F:17])[F:16])[C:9]([C:13]#[N:14])=[CH:10][CH:11]=2)[CH:6]=[N:5]1)(=O)C.Cl.[OH-].[Na+].CCOC(C)=O>CCO>[F:17][C:15]([F:16])([F:18])[C:8]1[C:9]([C:13]#[N:14])=[CH:10][CH:11]=[C:12]2[C:7]=1[CH:6]=[N:5][NH:4]2 |f:2.3|
|
Name
|
1-acetyl-4-(trifluoromethyl)-1H-indazole-5-carbonitrile
|
Quantity
|
1.28 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1N=CC2=C(C(=CC=C12)C#N)C(F)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the isolated organic portion was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by semipreparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C2C=NNC2=CC=C1C#N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.076 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |